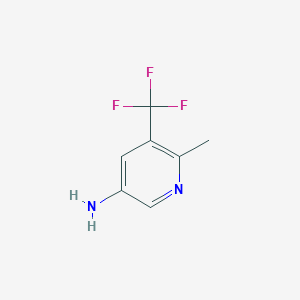

6-Methyl-5-(trifluoromethyl)pyridin-3-amine

描述

6-Methyl-5-(trifluoromethyl)pyridin-3-amine (CAS: 1402664-67-8) is a pyridine derivative with the molecular formula C₇H₇F₃N₂. It features a trifluoromethyl (-CF₃) group at position 5 and a methyl (-CH₃) group at position 6 of the pyridine ring, with an amine (-NH₂) substituent at position 3 (Figure 1). This compound is widely utilized as a building block in pharmaceutical and agrochemical synthesis due to the electronic and steric effects imparted by the -CF₃ group, which enhances metabolic stability and lipophilicity. Commercial suppliers offer it in quantities ranging from 100 mg to 1 g with a purity of ≥97%.

属性

IUPAC Name |

6-methyl-5-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c1-4-6(7(8,9)10)2-5(11)3-12-4/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMDKKGPXBJVGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001261342 | |

| Record name | 6-Methyl-5-(trifluoromethyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001261342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402664-67-8 | |

| Record name | 6-Methyl-5-(trifluoromethyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402664-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-5-(trifluoromethyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001261342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(trifluoromethyl)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Additionally, fluorinated pyridines can be synthesized through a one-pot process by reacting the corresponding pyridines with a mixture of fluorine and nitrogen, followed by treatment with triethylamine .

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its efficiency and the availability of reagents. The reaction conditions are optimized to ensure high yields and purity of the final product. Industrial processes also emphasize safety and environmental considerations, utilizing inert atmospheres and controlled temperatures to minimize hazards .

化学反应分析

Types of Reactions

6-Methyl-5-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridines. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

科学研究应用

6-Methyl-5-(trifluoromethyl)pyridin-3-amine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a precursor for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

作用机制

The mechanism of action of 6-Methyl-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. This property is crucial for its potential use in drug development, where it can modulate the activity of enzymes and receptors. The compound’s ability to form stable complexes with metal ions also contributes to its biological activities .

相似化合物的比较

Comparison with Structurally Similar Compounds

To evaluate the unique properties of 6-Methyl-5-(trifluoromethyl)pyridin-3-amine, we compare it to five analogs with variations in substituent groups, positions, and applications.

Structural and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Positional Isomerism : The comparison between This compound and 5-Methoxy-6-(trifluoromethyl)pyridin-3-amine highlights the impact of substituent position. The former’s -CF₃ group at position 5 and -CH₃ at 6 creates a distinct electronic environment compared to the latter’s -CF₃ at 6 and -OCH₃ at 2. Methoxy groups increase polarity, while -CF₃ enhances electron-withdrawing effects.

Functional Group Diversity : The 3-Iodo-5-(trifluoromethyl)pyridin-2-amine replaces the -NH₂ group at position 3 with iodine, enabling participation in cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig). In contrast, the boron-containing analog (6-Methyl-5-(dioxaborolane)pyridin-3-amine ) is tailored for Suzuki-Miyaura couplings.

Amine Position: The primary amine at position 3 in the target compound distinguishes it from analogs like 3-Iodo-5-(trifluoromethyl)pyridin-2-amine, where the amine is at position 4.

生物活性

Introduction

6-Methyl-5-(trifluoromethyl)pyridin-3-amine (CAS No. 1402664-67-8) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The primary mechanism of action for this compound involves its interaction with specific biological targets, potentially modulating enzymatic activities and receptor functions. The trifluoromethyl group is known to enhance lipophilicity, which may facilitate better membrane permeability and target engagement in cellular environments .

Antimicrobial Activity

Recent studies have indicated that compounds with similar pyridine structures exhibit antimicrobial properties. For instance, research on related trifluoromethyl-pyridine derivatives has shown significant activity against various bacterial strains, suggesting that this compound may also possess similar properties .

Antitubercular Activity

A study focused on structure–activity relationships (SAR) highlighted the potential of pyridine derivatives in combating Mycobacterium tuberculosis (Mtb). Compounds derived from pyridine scaffolds demonstrated moderate to potent antitubercular activity without cross-resistance to conventional drugs. This suggests that this compound might be explored further for its antitubercular capabilities .

Case Studies

- Antibacterial Screening :

-

Antitubercular Mechanism Exploration :

- A detailed investigation into the mechanism of action revealed that certain trifluoromethyl-pyridine compounds inhibited key metabolic pathways in Mtb, providing a novel approach to tuberculosis treatment. The identification of specific protein targets within the bacterial metabolism was crucial for understanding how these compounds exert their effects .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound and its analogs:

常见问题

Q. What are the common synthetic routes for 6-methyl-5-(trifluoromethyl)pyridin-3-amine, and how are key intermediates validated?

A three-step approach is widely used: (1) halogenation of a pyridine precursor, (2) trifluoromethylation using CuCF₃ (generated from fluoroform), and (3) nitro group reduction. For example, 5-nitro intermediates are hydrogenated with Pd/C in methanol to yield the amine . Validation involves LC-MS for molecular weight confirmation and ¹⁹F NMR to verify trifluoromethyl group incorporation .

Q. How is the purity and structural integrity of this compound assessed in academic settings?

Purity is determined via HPLC (>97% by area normalization) and melting point analysis (e.g., 53–57°C for structural analogs) . Structural confirmation employs ¹H/¹³C NMR (e.g., NH₂ resonance at δ 5.2–5.8 ppm) and high-resolution mass spectrometry (exact mass: 195.0018 g/mol) .

Q. What safety protocols are critical when handling trifluoromethylated pyridines?

Use inert atmospheres (N₂/Ar) during trifluoromethylation to avoid side reactions. Personal protective equipment (gloves, goggles) is mandatory due to potential irritancy. Waste containing fluorinated byproducts must be neutralized before disposal .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation or trifluoromethylation be addressed?

Regioselectivity in halogenation is controlled by directing groups (e.g., NH₂) and temperature. For trifluoromethylation, CuCF₃ preferentially reacts at electron-deficient positions. Computational modeling (DFT) predicts reactive sites, while substituent effects are validated via X-ray crystallography of intermediates .

Q. What strategies optimize catalytic hydrogenation of nitro groups in sterically hindered pyridines?

Use Pd/C (10% w/w) in methanol under 30–50 psi H₂ at 50°C. Additives like NH₄HCO₃ mitigate dehalogenation side reactions. Monitor reaction progress via TLC (Rf shift from nitro to amine) .

Q. How does this compound interact with biological targets such as TRPA1?

As a TRPA1 antagonist, the compound binds to the pore domain, inhibiting ion channel activity. In vitro assays (e.g., patch-clamp electrophysiology) and molecular dynamics simulations reveal competitive binding with known agonists like allyl isothiocyanate .

Q. How can boronic ester derivatives of this compound be leveraged in cross-coupling reactions?

The boronic ester derivative (e.g., 6-methyl-5-(pinacolatoboryl)pyridin-3-amine) enables Suzuki-Miyaura couplings with aryl halides. Optimize conditions using Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O (3:1) at 80°C. Monitor coupling efficiency via ¹¹B NMR .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for nitro-group hydrogenation?

A reported 105% yield in a related compound (6-(difluoromethoxy)pyridin-3-amine) likely stems from incomplete solvent removal or residual catalyst weight . Replicate reactions under controlled conditions (e.g., vacuum drying) and validate yields via gravimetric analysis.

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。